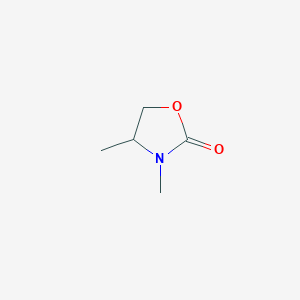

3,4-Dimethyl-1,3-oxazolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO2 |

|---|---|

Molecular Weight |

115.13 g/mol |

IUPAC Name |

3,4-dimethyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C5H9NO2/c1-4-3-8-5(7)6(4)2/h4H,3H2,1-2H3 |

InChI Key |

HSKFWUNQSAWFDR-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC(=O)N1C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3,4-Dimethyl-1,3-oxazolidin-2-one from β-Amino Alcohols: Mechanisms, Protocols, and Modern Methodologies

Abstract

The 3,4-dimethyl-1,3-oxazolidin-2-one scaffold is a valuable structural motif, primarily recognized for its role as a chiral auxiliary in asymmetric synthesis and as a key intermediate in the development of pharmaceutical agents. This technical guide provides an in-depth exploration of its synthesis from β-amino alcohol precursors. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic underpinnings of the cyclization reaction, contrasts traditional and modern synthetic strategies, and offers detailed, field-proven experimental protocols. Emphasis is placed on phosgene-free, environmentally benign methods that offer high efficiency and operational simplicity, catering to the needs of researchers and professionals in synthetic chemistry and drug development.

Introduction: The Significance of the Oxazolidinone Core

Oxazolidinones are a class of five-membered heterocyclic compounds that have garnered significant attention in organic and medicinal chemistry.[1] Their rigid cyclic structure makes them excellent chiral auxiliaries, capable of directing stereoselective transformations with high efficacy. Furthermore, the oxazolidinone ring is a privileged scaffold found in several potent antibacterial agents, including Linezolid, highlighting its importance in drug discovery.[1]

The synthesis of N-substituted oxazolidinones, such as this compound, from readily available β-amino alcohols is a cornerstone transformation. The choice of synthetic route has evolved significantly, driven by the dual needs for efficiency and sustainability. This guide focuses on the practical synthesis of this target molecule, providing the causal logic behind reagent selection and reaction design.

Synthetic Strategies: From Traditional Reagents to Green Alternatives

The fundamental transformation involves the reaction of a β-amino alcohol with a one-carbon (C1) carbonyl source to facilitate intramolecular cyclization. The choice of this C1 building block is the primary differentiating factor between synthetic routes.

Traditional Phosgene-Based Methods

Historically, highly reactive and toxic reagents like phosgene (COCl₂) and its derivatives (e.g., triphosgene) were the reagents of choice for the cyclization of β-amino alcohols.[2][3] While effective, the extreme toxicity and handling difficulties associated with phosgene necessitate specialized equipment and stringent safety protocols, making this route undesirable for modern laboratory settings.[4]

Modern Phosgene-Free Methodologies

The drive towards greener and safer chemistry has led to the development of numerous phosgene-free alternatives. These methods rely on less hazardous carbonyl sources that offer improved safety profiles without compromising yield.

-

Dialkyl Carbonates (DMCs, DECs): Dimethyl carbonate (DMC) and diethyl carbonate (DEC) are highly effective, low-toxicity reagents for synthesizing oxazolidinones.[5][6] They serve as both the carbonyl source and, in the case of DMC, a potential methylating agent under certain conditions. These reactions are typically catalyzed by a base.

-

Carbon Dioxide (CO₂): As an abundant, non-toxic, and renewable C1 source, CO₂ is an ideal reagent for green synthesis. Catalytic systems, often involving organometallic complexes or specific activating agents, are required to facilitate the direct condensation of CO₂ with amino alcohols under mild conditions.[7]

-

Isocyanates: The cycloaddition of isocyanates with epoxides or aziridines can yield oxazolidinones.[1][5] This route is particularly useful for accessing diversely substituted products.

For the synthesis of this compound, the use of dimethyl carbonate represents a particularly elegant and efficient strategy, as it can facilitate both the cyclization and the requisite N-methylation in a single, one-pot operation.[8]

Mechanistic Insights: The Cyclization-Methylation Pathway

Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting synthetic challenges. The synthesis of this compound from an amino alcohol like 2-aminopropan-1-ol using dimethyl carbonate (DMC) in the presence of a catalyst proceeds through a coordinated sequence of events.

-

Activation and Carboxymethylation: The reaction is initiated by the catalyst, which enhances the nucleophilicity of either the amine or hydroxyl group of the amino alcohol. This activated species then attacks one of the electrophilic carbonyl carbons of DMC.

-

Intramolecular Cyclization: The resulting carbamate intermediate undergoes a rapid intramolecular cyclization. The hydroxyl group attacks the newly formed carbamate carbonyl, displacing a methoxy group and forming the stable five-membered oxazolidinone ring.

-

N-Methylation: With the ring formed, the secondary amine within the oxazolidinone is deprotonated by the base/catalyst. This nucleophilic nitrogen then attacks a second molecule of DMC, which acts as a methylating agent, to yield the final 3,4-dimethylated product.

Experimental Protocols & Data

This section provides a detailed, state-of-the-art protocol for the synthesis of this compound, leveraging a modern microwave-assisted approach that exemplifies efficiency and high yield.[8]

Protocol: One-Pot Microwave-Assisted Synthesis

This method achieves both cyclization and N-methylation in a single step, representing a significant improvement over traditional multi-step procedures.

Materials:

-

(DL)-Alaninol (or appropriate enantiomer): 1.0 eq.

-

Dimethyl Carbonate (DMC): 5.0 eq.

-

Tetrabutylammonium Chloride (TBAC): 0.2 eq.

-

N,N-Dimethylformamide (DMF): ~2 mL

-

Ethyl Acetate (EtOAc)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

Procedure:

-

To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add (DL)-alaninol (1.0 mmol, 75.1 mg).

-

Add N,N-Dimethylformamide (2 mL), dimethyl carbonate (5.0 mmol, 450.4 mg, 0.42 mL), and tetrabutylammonium chloride (0.2 mmol, 55.6 mg).

-

Seal the vessel securely with a cap.

-

Place the vessel into the cavity of a microwave synthesizer.

-

Irradiate the mixture with stirring at a constant temperature of 150°C for 15 minutes. Monitor the internal pressure to ensure it remains within the safe operating limits of the vessel.

-

After the reaction is complete, allow the vessel to cool to room temperature (<50°C) before opening.

-

Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and brine (20 mL).

-

Shake the funnel vigorously and allow the layers to separate. Collect the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of hexane:ethyl acetate to afford the pure product.

Comparative Data and Parameter Influence

The choice of carbonyl source and reaction conditions dramatically impacts the efficiency of oxazolidinone synthesis.

| Method | Carbonyl Source | Catalyst/Base | Conditions | Typical Yield | Safety/Green Profile | Reference |

| Traditional | Phosgene (COCl₂) | Triethylamine | 0°C to RT, 2-4h | >90% | Highly Toxic, Hazardous | [3] |

| Carbonate | Diethyl Carbonate | NaOMe | Reflux, 12-24h | 75-85% | Low Toxicity, Moderate Temp | [6] |

| One-Pot MW | Dimethyl Carbonate | TBAC | 150°C, 15 min | >90% | Low Toxicity, High Speed | [8] |

| CO₂ Insertion | Carbon Dioxide | Organocatalyst | 50-100°C, high pressure | 60-80% | Non-toxic, Requires Pressure | [7] |

Causality Behind Parameter Choices:

-

Solvent (DMF): A high-boiling polar aprotic solvent like DMF is chosen for its ability to efficiently absorb microwave energy and solubilize the ionic catalyst (TBAC) and reagents.

-

Catalyst (TBAC): Tetrabutylammonium chloride, an ionic liquid, acts as a phase-transfer catalyst and likely activates the DMC, enhancing its electrophilicity and facilitating the reaction at lower temperatures than uncatalyzed routes.[8]

-

Microwave Irradiation: This technique provides rapid, uniform heating, dramatically reducing reaction times from many hours to mere minutes compared to conventional heating methods.[6]

Safety and Handling

While this guide focuses on phosgene-free methods, standard laboratory safety practices must be observed.

-

Dimethyl Carbonate (DMC): Flammable liquid. Handle in a well-ventilated fume hood.

-

Microwave Synthesis: Use only pressure-rated vessels designed for the specific microwave reactor. Never exceed the recommended temperature, pressure, or volume limits for the vessel.

-

General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.

Conclusion

The synthesis of this compound from β-amino alcohols has evolved into a highly refined and efficient process. Modern methodologies, particularly the one-pot, microwave-assisted reaction using dimethyl carbonate, offer a superior alternative to traditional routes by providing excellent yields, operational simplicity, and a significantly improved safety and environmental profile. This approach minimizes waste and reaction time, aligning with the principles of green chemistry and meeting the demands of contemporary research and development environments. By understanding the underlying mechanisms and the rationale for experimental design, scientists can effectively and safely produce this valuable chemical building block for a wide range of applications.

References

-

Mishra, A., et al. (2022). Current Updates on Oxazolidinone and Its Significance. ACS Omega. Available at: [Link]

-

Ozgur, O., & Turgut, Z. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 237192, 3,4-Dimethyl-5-Phenyl-1,3-Oxazolidin-2-One. Available at: [Link]

-

Ghorbani-Vaghei, R., et al. (2011). Synthesis of aminoquinoline-based aminoalcohols and oxazolidinones and their antiplasmodial activity. Chemical Biology & Drug Design. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 22468121, 3,4-Dimethyl-1,3-oxazolidine-2,5-dione. Available at: [Link]

-

Falb, E., et al. (1993). A convenient synthesis of chiral oxazolidin-2-ones and thiazolidin-2-ones and an improved preparation of triphosgene. Synthetic Communications. Available at: [Link]

-

Li, W., et al. (2018). Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. Chemical Science. Available at: [Link]

-

Ochoa-Terán, A., et al. (2014). A Novel One-Pot and One-Step Microwave-Assisted Cyclization-Methylation Reaction of Amino Alcohols and Acetylated Derivatives with Dimethyl Carbonate and TBAC. ResearchGate. Available at: [Link]

-

Zaragoza-Galán, G., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules. Available at: [Link]

-

Benhaoua, H., et al. (2007). Stereoselective Synthesis of cis-and trans-3,4,5-Trisubstituted-1,3-oxazolidin-2-one Derivatives from 1,2-Amino Alcohol Monoesters and Aziridine-2-carboxylates. ResearchGate. Available at: [Link]

-

Mareda, T., et al. (2016). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistrySelect. Available at: [Link]

-

Caga, J., & Caga, I. T. (1981). Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of oxazolidines. Available at: [Link]

-

Wang, W., et al. (2015). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. International Journal of Molecular Sciences. Available at: [Link]

-

Green, C. A., et al. (2018). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Molecules. Available at: [Link]

-

Al-Amin, M., & Arai, T. (2020). Synthesis of 2-Oxazolidinones by Direct Condensation of 2-Aminoalcohols with Carbon Dioxide Using Chlorostannoxanes. ResearchGate. Available at: [Link]

Sources

- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cris.biu.ac.il [cris.biu.ac.il]

- 3. Enantioselective synthesis of 2-oxazolidinones by ruthenium( ii )–NHC-catalysed asymmetric hydrogenation of 2-oxazolones - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01869C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]

- 6. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Thermal stability and decomposition of 3,4-Dimethyl-1,3-oxazolidin-2-one

An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,4-Dimethyl-1,3-oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of this compound. As a member of the oxazolidinone class, a scaffold of significant interest in medicinal chemistry, understanding its behavior under thermal stress is critical for ensuring drug substance stability, informing manufacturing processes, and maintaining therapeutic efficacy.[1][2][3] This document synthesizes theoretical principles with actionable experimental protocols, offering a self-validating framework for the investigation of this and related compounds. We will explore the anticipated decomposition pathways, present detailed methodologies for characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and outline the identification of degradation products via Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction: The Significance of the Oxazolidinone Core

The 1,3-oxazolidin-2-one ring is a privileged heterocyclic scaffold in modern drug discovery.[2] It is the central pharmacophore in the linezolid class of antibiotics, which are crucial for combating multidrug-resistant Gram-positive infections.[1][3] Beyond antibiotics, oxazolidinones serve as versatile chiral auxiliaries in asymmetric synthesis, enabling the stereocontrolled construction of complex molecules.[4] this compound, as a specific derivative, represents a model compound for understanding the intrinsic properties of this ring system.

Thermal stability is a cornerstone of pharmaceutical development, directly impacting a compound's shelf-life, formulation strategy, and safety profile.[5] An unstable compound may degrade under storage or during manufacturing, leading to a loss of potency and the potential formation of toxic impurities. Therefore, a rigorous evaluation of thermal behavior is not merely a regulatory requirement but a fundamental aspect of chemical and pharmaceutical science.

Physicochemical and Safety Profile

A foundational understanding of a compound's basic properties is essential before undertaking advanced thermal analysis.

Key Properties

The properties of this compound are summarized below. These values are critical for designing experiments and interpreting results.

| Property | Value / Information | Source |

| Molecular Formula | C₅H₇NO₃ | [6] |

| Molecular Weight | 129.11 g/mol | [6] |

| IUPAC Name | 3,4-dimethyl-1,3-oxazolidine-2,5-dione | [6] |

| CAS Number | 51784-00-0 | [6] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Decomposition | Stable under normal conditions; thermal decomposition can release irritating gases. | [7][8] |

| Hazardous Products | Expected to include Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂). | [7] |

Safety and Handling Precautions

As with any laboratory chemical, proper handling is paramount. The following precautions are derived from safety data for structurally related oxazolidinones.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[9]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[7][10]

-

In case of Contact:

-

Disposal: Dispose of contents/container to an approved waste disposal plant. Do not let the product enter drains.[10]

Anticipated Thermal Decomposition Profile

The thermal decomposition of this compound is expected to proceed via the cleavage of the heterocyclic ring. The stability of the oxazolidinone core is generally robust, but at elevated temperatures, the lactam and carbonate functionalities provide reactive sites for degradation.

The primary decomposition pathway is hypothesized to involve initial ring opening, followed by fragmentation into smaller, volatile molecules. The presence of two methyl groups, one on the nitrogen (N3) and one on the carbon (C4), will influence the specific fragmentation pattern. The most likely decomposition products are carbon dioxide (from the C2 carbonyl), carbon monoxide, and various nitrogen-containing organic fragments.

Below is a proposed high-level decomposition mechanism.

Caption: A high-level overview of the proposed thermal decomposition pathway for this compound.

Experimental Workflow for Thermal Analysis

A multi-technique approach is essential for a comprehensive understanding of thermal stability. The logical workflow involves sequentially using TGA to determine mass loss, DSC to identify thermal events, and Pyrolysis-GC-MS to analyze decomposition products.

Caption: Integrated experimental workflow for the comprehensive thermal analysis of the target compound.

Protocol 1: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is the primary technique for determining the temperature at which degradation begins.

Objective: To determine the thermal stability and decomposition temperature range.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge Gas: Set a nitrogen purge gas flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program: Equilibrate the sample at 30 °C for 5 minutes. Then, ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[11]

-

-

Data Acquisition: Record the mass loss (%) as a function of temperature.

-

Data Analysis:

-

Plot the TGA curve (mass % vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).

-

Determine the onset temperature of decomposition (Td), defined as the temperature at which significant mass loss begins.

-

Identify the temperatures of maximum decomposition rates from the peaks in the DTG curve.

-

Protocol 2: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting and exothermic or endothermic decomposition.[12]

Objective: To identify the melting point and characterize the thermodynamics of decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Hermetically seal the pan to contain any evolved gases during initial decomposition.

-

Instrument Setup:

-

Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

-

Purge Gas: Use a nitrogen purge gas at a flow rate of 20-50 mL/min.

-

Temperature Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.[13]

-

-

Data Acquisition: Record the heat flow (mW) as a function of temperature.

-

Data Analysis:

-

Identify the endothermic peak corresponding to the melting point (Tm).

-

Observe any sharp exothermic peaks following the melt, which are indicative of decomposition.

-

Integrate the area under the decomposition exotherm to calculate the enthalpy of decomposition (ΔHd).

-

Protocol 3: Evolved Gas Analysis by Pyrolysis-GC-MS

This powerful hyphenated technique allows for the separation and identification of the volatile products generated during thermal decomposition.

Objective: To identify the chemical structures of the decomposition products.

Methodology:

-

System Setup: Interface a pyrolysis unit with a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Sample Preparation: Place a small, accurately weighed amount (approx. 0.1-0.5 mg) of the sample into a pyrolysis tube.

-

Pyrolysis: Rapidly heat the sample in the pyrolyzer to a temperature just above its main decomposition temperature, as determined by TGA (e.g., if Td is 220 °C, pyrolyze at 250 °C).

-

GC Separation:

-

The volatile pyrolysis products are swept directly onto the GC column (e.g., a non-polar DB-5ms column).

-

Use a suitable temperature program to separate the components, for example: hold at 40 °C for 2 minutes, then ramp to 280 °C at 15 °C/min.[14]

-

-

MS Detection:

-

As components elute from the GC column, they are ionized (typically by Electron Impact, EI at 70 eV) and detected by the mass spectrometer.[15]

-

-

Data Analysis:

-

Identify the individual compounds by comparing their mass spectra to a reference library (e.g., NIST/Wiley).

-

Correlate the identified products with the proposed decomposition mechanism.

-

Conclusion and Future Outlook

This guide provides a robust framework for the comprehensive analysis of the thermal stability of this compound. By employing the synergistic techniques of TGA, DSC, and Py-GC-MS, researchers can obtain a detailed understanding of its decomposition onset, energetic profile, and degradation pathways. The insights gained are invaluable for establishing safe handling procedures, defining appropriate storage conditions, and guiding formulation development in the pharmaceutical industry. The methodologies described herein are not only applicable to the title compound but can be readily adapted for the thermal characterization of other novel oxazolidinone derivatives and active pharmaceutical ingredients.

References

-

MSDS of (4S)-3,4-dimethyl-1,3-oxazolidine-2,5-dione. Capot Chemical Co., Ltd.[Link]

-

Karagiannidou, E., et al. (n.d.). Solid State Characterization of Linezolid Crystal forms. ResearchGate. [Link]

-

SAFETY DATA SHEET - (4R)-(+)-4-Isopropyl-2-oxazolidinone. (2025, September 24). Thermo Fisher Scientific. [Link]

-

Production and hydrolysis of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine. ResearchGate. [Link]

-

3,4-Dimethyl-1,3-oxazolidine-2,5-dione. PubChem. [Link]

-

Zaragoza, F., & Stephensen, H. (2001). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 6(12), 971-977. [Link]

-

Ochoa-Terán, A., et al. (2014). Table 1 : Synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones. ResearchGate. [Link]

-

Oxazolidinone synthesis. Organic Chemistry Portal. [Link]

-

Chaturvedi, A. K., et al. (1993). Formation of an Interfering Substance, 3,4-Dimethyl-5-Phenyl-1,3-Oxazolidine, During a Pseudoephedrine Urinalysis. Federal Aviation Administration. [Link]

-

Bebawy, L. I. (2003). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Journal of Pharmaceutical and Biomedical Analysis, 32(6), 1257-1266. [Link]

-

Chemical structures of oxazolidinone-type antibacterial agents. ResearchGate. [Link]

-

3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one. LookChem. [Link]

-

Barbato, G., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4235. [Link]

-

Varshney, A., et al. (2012). Thermal Characteristics of Oxazolidone Modified Epoxy Anhydride Blends. International Journal of Chemistry, 4(3). [Link]

-

Request PDF - Thermal Analysis and Novel Computational Isothermal Studies on the Antibiotic Linezolid. ResearchGate. [Link]

-

Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023, March 15). MDPI. [Link]

-

Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile. ChemRxiv. [Link]

-

Oxazolidinone. PDB-101. [Link]

-

High throughput thermal stability screening of biologic drugs with RS-DSC technology. (2024, October 10). News-Medical.net. [Link]

-

Bozdogan, B., & Appelbaum, P. C. (2001). Oxazolidinones: a novel class of antibiotics. International Journal of Antimicrobial Agents, 17(6), 449-455. [Link]

-

CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. ATA Scientific. [Link]

-

Method Development and Validation of Multiclass Pesticide Residues and Metabolites in Wheat by GC-ECD and GC-MS. Asian Journal of Research in Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Oxazolidinone [pdb101.rcsb.org]

- 3. Oxazolidinones: a novel class of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. 3,4-Dimethyl-1,3-oxazolidine-2,5-dione | C5H7NO3 | CID 22468121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.ie [fishersci.ie]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. capotchem.cn [capotchem.cn]

- 11. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atascientific.com.au [atascientific.com.au]

- 13. researchgate.net [researchgate.net]

- 14. faa.gov [faa.gov]

- 15. ajrconline.org [ajrconline.org]

Methodological & Application

Application Note: Synthesis of Chiral Carboxylic Acids Using 3,4-Dimethyl-1,3-oxazolidin-2-one as a Chiral Auxiliary

Abstract

The stereoselective synthesis of chiral carboxylic acids is a cornerstone of modern pharmaceutical and fine chemical development. Among the most reliable and effective methods is the use of chiral auxiliaries, which temporarily impart chirality to a substrate, guide a diastereoselective transformation, and are subsequently removed. This application note provides a detailed guide for researchers on the use of the Evans-type chiral auxiliary, specifically (4R,5S)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one, for the asymmetric synthesis of α-substituted chiral carboxylic acids. We will delve into the mechanistic principles, provide step-by-step experimental protocols for acylation, diastereoselective alkylation, and auxiliary cleavage, and discuss the critical parameters that ensure high yields and stereoselectivity.

Introduction: The Power of Chiral Auxiliaries

Chiral carboxylic acids and their derivatives are ubiquitous structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The precise control of stereochemistry at the α-carbon is often critical for a compound's therapeutic efficacy and safety profile. While asymmetric catalysis has made significant strides, substrate-controlled diastereoselective reactions using chiral auxiliaries remain a highly reliable, predictable, and robust strategy for constructing stereogenic centers.[1][2]

The oxazolidinone-based auxiliaries, pioneered by David A. Evans, are among the most successful and widely used classes of chiral auxiliaries.[2] They function by being temporarily appended to a prochiral substrate, directing a subsequent bond formation with high diastereoselectivity, and then being cleaved to reveal the enantiomerically enriched product while allowing for the recovery of the auxiliary.[3][4][5] The (4R,5S)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one, derived from the readily available and inexpensive (1R,2S)-(-)-norephedrine, is a particularly effective auxiliary that offers excellent stereochemical control in alkylation reactions.

This guide will walk through the complete workflow, from attaching the acyl group to the auxiliary to cleaving the final product, providing both the practical "how" and the mechanistic "why" for each step.

The Principle of Stereocontrol: A Mechanistic Overview

The remarkable stereoselectivity achieved with Evans-type oxazolidinones stems from a combination of steric and electronic factors that lock the key intermediate into a highly organized, rigid conformation. The process relies on the formation of a Z-enolate, which is chelated to a metal cation (typically lithium or sodium).

Key Steps to Stereocontrol:

-

N-Acylation: The chiral auxiliary is first acylated with a prochiral carboxylic acid derivative (e.g., an acid chloride or anhydride) to form an N-acyl oxazolidinone.

-

Enolate Formation: A strong, non-nucleophilic base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), is used at low temperatures (typically -78 °C) to deprotonate the α-carbon of the acyl group.[4][6] This selectively forms the (Z)-enolate.

-

Chelation and Facial Shielding: The metal counter-ion (Na⁺ or Li⁺) chelates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This creates a rigid, planar, five-membered ring structure. The substituent at the C4 position of the auxiliary (in this case, a methyl group) sterically blocks one face of the enolate (the si-face).

-

Diastereoselective Alkylation: The incoming electrophile (e.g., an alkyl halide) is therefore forced to approach from the less-hindered opposite face (the re-face), resulting in the formation of one diastereomer in high excess.[6]

This entire sequence is visually summarized in the mechanistic workflow below.

Caption: Mechanism of Diastereoselective Alkylation.

Experimental Workflow and Protocols

The overall process is a multi-step synthesis that requires careful execution, particularly the manipulation of air- and moisture-sensitive reagents.[3]

Caption: Overall Synthetic Workflow.

Protocol 1: N-Acylation of the Chiral Auxiliary

This step attaches the prochiral acyl group to the nitrogen of the oxazolidinone. Using an acid chloride is common, but methods using the carboxylic acid directly with a coupling agent like pivaloyl chloride are also effective.[7]

-

Materials:

-

(4R,5S)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)

-

Propionyl chloride (or other desired acyl chloride) (1.1 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral auxiliary and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi dropwise via syringe. The purpose of the base is to deprotonate the N-H group (if starting from a non-N-methylated auxiliary) or to facilitate acylation. For N-methylated auxiliaries, direct acylation methods are often preferred. A common alternative involves using a base like triethylamine with an acylating agent.[7]

-

After stirring for 30 minutes at -78 °C, add the acyl chloride dropwise.

-

Allow the reaction to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quench the reaction by slowly adding saturated aq. NH₄Cl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers sequentially with saturated aq. NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (silica gel) to yield the pure N-acyl oxazolidinone.

-

Protocol 2: Diastereoselective Alkylation

This is the key stereochemistry-defining step. The choice of base and reaction temperature is critical for achieving high diastereoselectivity.

-

Materials:

-

N-Acyl oxazolidinone (from Protocol 1) (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv)

-

Alkylating agent (e.g., benzyl bromide, allyl iodide) (1.2 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate or Diethyl ether

-

-

Procedure:

-

Dissolve the N-acyl oxazolidinone in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add NaHMDS solution dropwise. Stir for 30-60 minutes at -78 °C to ensure complete formation of the sodium (Z)-enolate.[4][6]

-

Add the alkylating agent dropwise. It is crucial to maintain the temperature at -78 °C during the addition to prevent loss of selectivity.

-

Stir the reaction at -78 °C for 2-4 hours. The reaction time may vary depending on the reactivity of the electrophile.

-

Quench the reaction at -78 °C by adding saturated aq. NH₄Cl.

-

Allow the mixture to warm to room temperature.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

The diastereomeric ratio (d.r.) can be determined at this stage using ¹H NMR spectroscopy or GC analysis of the crude product.

-

Purify via flash column chromatography to isolate the major diastereomer.

-

Protocol 3: Auxiliary Cleavage to Yield the Carboxylic Acid

The final step is the removal of the auxiliary to release the chiral carboxylic acid. Hydrolysis with lithium hydroperoxide (LiOH/H₂O₂) is a mild and highly effective method that selectively cleaves the exocyclic amide bond without causing racemization or cleaving the endocyclic carbamate.[8][9]

-

Materials:

-

Alkylated N-acyl oxazolidinone (from Protocol 2) (1.0 equiv)

-

Tetrahydrofuran (THF) and Water (typically a 3:1 or 4:1 mixture)

-

30% Hydrogen peroxide (H₂O₂) (4-5 equiv)

-

Lithium hydroxide (LiOH) monohydrate (2 equiv)

-

Sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) solution

-

Diethyl ether or Dichloromethane

-

Aqueous acid (e.g., 1 M HCl)

-

-

Procedure:

-

Dissolve the purified alkylated product in a mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% H₂O₂ dropwise, followed by an aqueous solution of LiOH. The hydroperoxide anion (OOH⁻) is the active nucleophile that preferentially attacks the more hindered exocyclic carbonyl.[4][8][10]

-

Stir vigorously at 0 °C for 1-3 hours.

-

Quench the excess peroxide by adding an aqueous solution of Na₂SO₃. Stir until a test with peroxide indicator strips is negative.

-

Remove most of the THF using a rotary evaporator.

-

Transfer the remaining aqueous solution to a separatory funnel and wash with diethyl ether or dichloromethane to remove the liberated chiral auxiliary. The auxiliary can be recovered from these organic washings, purified, and recycled.

-

Acidify the aqueous layer to pH ~1-2 with 1 M HCl.

-

Extract the chiral carboxylic acid product with several portions of ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product. Enantiomeric excess (e.e.) can be determined by chiral HPLC or by converting the acid to a chiral ester and analyzing by GC or NMR.

-

Data and Expected Outcomes

The use of Evans-type auxiliaries typically provides high levels of diastereoselectivity and good overall yields. The table below summarizes representative results for the alkylation of an N-propionyl oxazolidinone.

| Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Allyl Iodide | NaHMDS | 98:2 | 77 | [4] |

| Benzyl Bromide | LDA | >99:1 | 91 | [6] |

| Methyl Iodide | NaHMDS | 91:9 | 85 | [6] |

| Ethyl Bromide | LDA | >99:1 | 88 |

Yields are for the purified major diastereomer after alkylation.

Troubleshooting and Key Considerations

-

Low Diastereoselectivity: This is often caused by incomplete formation of the (Z)-enolate or the reaction temperature rising above -78 °C during alkylation. Ensure reagents are fresh, solvents are scrupulously dry, and temperature is strictly controlled.

-

Competing Endocyclic Cleavage: During hydrolysis, using LiOH without H₂O₂ can lead to cleavage of the oxazolidinone ring itself, destroying the auxiliary.[4][10] The use of lithium hydroperoxide is crucial for selective exocyclic cleavage.[8]

-

Poor Auxiliary Recovery: Ensure thorough extraction of the auxiliary from the basic aqueous layer before acidification. The auxiliary is soluble in common organic solvents.

-

Safety: n-Butyllithium is pyrophoric. Hydrogen peroxide at 30% is a strong oxidizer. Handle all reagents with appropriate personal protective equipment in a chemical fume hood.

Conclusion

The (4R,5S)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one is a powerful and reliable chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids. The methodology, grounded in the formation of a rigid, chelated (Z)-enolate, provides a predictable and highly diastereoselective route to valuable chiral building blocks. By following the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can confidently apply this robust synthetic tool to advance projects in drug discovery and complex molecule synthesis.

References

-

Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 696. [Link]

-

Krenske, E. H., Chow, K. H., & Jenkins, I. D. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]

-

Mitchell, A. G., Fan, L., & Johnson, R. L. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1472-1478. [Link]

-

Chow, K. H., Quinn, R. J., Jenkins, I. D., & Krenske, E. H. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace, The University of Queensland. [Link]

-

Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Williams College. [Link]

-

Tetrahedron Letters. (2011). Asymmetric alkylation reaction. [Link]

-

University Lecture. Evans Enolate Alkylation-Hydrolysis. [Link]

-

Umehara, A., Kawai, S., & Sasaki, M. (2020). DMAPO/Boc2O-Mediated One-Pot Direct N-Acylation of Oxazolidinones with Carboxylic Acids. The Journal of Organic Chemistry, 85(1), 487-495. [Link]

-

ResearchGate. (n.d.). Evans' original oxazolidinone auxiliary-based asymmetric methodology. [Link]

-

Bsharat, O., & Qasem, A. (2022). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 50(2), 49-52. [Link]

-

ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. [Link]

-

Scribd. (n.d.). A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistry.williams.edu [chemistry.williams.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. scribd.com [scribd.com]

- 8. connectsci.au [connectsci.au]

- 9. pubs.acs.org [pubs.acs.org]

- 10. UQ eSpace [espace.library.uq.edu.au]

Application Note: Microwave-Assisted Synthesis of 3,4-Dimethyl-1,3-oxazolidin-2-one

Introduction: The Shift to Greener Synthesis

Oxazolidinones are a critical class of heterocyclic compounds, with their core structure appearing in a range of pharmaceuticals, most notably as chiral auxiliaries in asymmetric synthesis and as key components in antibiotics like Linezolid.[1][2] The target molecule, 3,4-Dimethyl-1,3-oxazolidin-2-one, represents a fundamental scaffold within this family. Traditional synthesis methods for these compounds often involve prolonged reaction times, harsh reagents, and significant energy consumption.[3][4]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique, offering a powerful alternative to conventional heating.[5][6] By utilizing dielectric heating, microwave irradiation delivers energy directly to polar molecules within the reaction mixture, resulting in rapid, uniform, and efficient heating.[7][8] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, leveraging the significant advantages of MAOS, which include dramatically reduced reaction times, increased product yields, and cleaner reaction profiles.[9][10]

Reaction Scheme and Mechanistic Rationale

The synthesis proceeds via a base-catalyzed cyclization reaction between 2-(methylamino)ethanol and dimethyl carbonate (DMC). DMC serves as a safer, more environmentally benign alternative to highly toxic phosgene-based reagents.[1][11][12]

Overall Reaction:

2-(Methylamino)ethanol + Dimethyl Carbonate → this compound + 2 CH₃OH

The reaction mechanism is a two-step process initiated by the base.

-

Nucleophilic Attack: The secondary amine of 2-(methylamino)ethanol, being more nucleophilic than the hydroxyl group, attacks one of the electrophilic carbonyl carbons of dimethyl carbonate. This forms a carbamate intermediate.

-

Intramolecular Cyclization & Elimination: The pendant hydroxyl group then performs an intramolecular nucleophilic attack on the newly formed carbonyl carbon. This step is facilitated by the high temperatures achieved rapidly under microwave irradiation. The tetrahedral intermediate collapses, leading to the formation of the stable five-membered oxazolidinone ring and the elimination of methanol.

Experimental Protocol

This protocol is designed for use with a dedicated laboratory microwave reactor equipped with pressure and temperature monitoring.[13][14]

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 2-(Methylamino)ethanol | ≥98% | Standard Chemical Supplier |

| Dimethyl Carbonate (DMC) | ≥99% | Standard Chemical Supplier |

| Sodium Methoxide (NaOMe) | ≥95% | Standard Chemical Supplier |

| Dichloromethane (DCM) | ACS Grade | Standard Chemical Supplier |

| Deionized Water | N/A | Laboratory Supply |

| Anhydrous Magnesium Sulfate | ACS Grade | Standard Chemical Supplier |

Equipment:

-

Monowave or multi-mode laboratory microwave reactor

-

10 mL microwave process vials with Teflon-lined septa and aluminum crimp caps

-

Magnetic stir bars

-

Standard laboratory glassware (separatory funnel, round-bottom flask, etc.)

-

Rotary evaporator

-

Analytical instruments (NMR, GC-MS) for characterization

Step-by-Step Synthesis Procedure

-

Reagent Charging: To a 10 mL microwave process vial containing a magnetic stir bar, add 2-(methylamino)ethanol (1.0 eq.), dimethyl carbonate (2.0 eq.), and sodium methoxide (0.05 eq.).

-

Vessel Sealing: Securely seal the vial using a Teflon septum and an aluminum crimp cap. Caution: Proper sealing is critical to safely contain the pressure generated at elevated temperatures.[13]

-

Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the mixture according to the parameters outlined in Table 1. The reaction is heated well above the boiling point of the reactants, generating significant internal pressure.[13]

-

Cooling: After the irradiation cycle is complete, the vessel must be thoroughly cooled to below 50°C using the instrument's compressed air cooling feature before it is removed from the microwave cavity.[13]

-

Work-up: Once cooled, carefully open the vial in a fume hood.[15] Transfer the reaction mixture to a separatory funnel containing 20 mL of deionized water and 20 mL of dichloromethane (DCM).

-

Extraction: Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer twice more with 10 mL portions of DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification & Characterization: If necessary, purify the crude product by vacuum distillation or column chromatography. Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS analysis.

Summary of Reaction Parameters

| Parameter | Value | Rationale |

| Reactants | ||

| 2-(Methylamino)ethanol | 1.0 eq. | Limiting Reagent |

| Dimethyl Carbonate (DMC) | 2.0 eq. | Used in excess to drive the reaction to completion |

| Sodium Methoxide | 0.05 eq. | Catalytic base to facilitate nucleophilic attack |

| Microwave Conditions | ||

| Temperature | 130 °C | Optimal temperature for rapid cyclization[16] |

| Reaction Time | 15 min | Drastically reduced from hours in conventional heating[8][9] |

| Microwave Power | 100-150 W (Variable) | Power is dynamically adjusted by the reactor to maintain temperature |

| Stirring | 600 RPM | Ensures homogeneous heating of the reaction mixture |

| Expected Outcome | ||

| Expected Yield | 80-95% | Microwave synthesis typically provides high yields[9][17] |

| Appearance | Colorless to pale yellow oil |

Workflow Visualization

The following diagram illustrates the complete experimental workflow from preparation to analysis.

Safety and Troubleshooting

Safety is paramount when performing microwave-assisted chemistry.

-

Dedicated Equipment: Only use a microwave reactor specifically designed for laboratory chemical synthesis. Domestic microwave ovens lack the necessary safety features (pressure monitoring, solvent resistance) and must not be used.[14][15]

-

Pressure Hazard: Reactions in sealed vessels generate high internal pressures. Never exceed the recommended volume for the reaction vials and always ensure the vessel has cooled completely before attempting to open it.[13]

-

Chemical Handling: Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[15]

Troubleshooting Common Issues:

-

Low Yield: This can result from suboptimal temperature or insufficient reaction time. Systematically increase the temperature in 10°C increments or the time in 5-minute intervals. Ensure the correct stoichiometry and catalytic amount of base are used.[16]

-

Byproduct Formation: Over-exposure to microwave energy can sometimes lead to product decomposition. If byproducts are observed, try reducing the reaction time or temperature. Monitoring the reaction by TLC or GC can help identify the optimal endpoint.[16]

Conclusion

This application note details a robust, efficient, and rapid protocol for the synthesis of this compound using microwave irradiation. By adopting this MAOS approach, researchers can significantly accelerate their synthetic workflows, improve yields, and align with the principles of green chemistry by reducing energy consumption and reaction times.[6][7]

References

- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.

- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.

- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.

- THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.

- Oxazolidine. Grokipedia.

- Safety Considerations for Microwave Synthesis.

- Organic Syntheses Procedure. Organic Syntheses.

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.

- Microwave Synthesis. Organic Chemistry Portal.

- Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. PMC.

- One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted p

- Improving the efficiency of microwave-assisted oxazolidinone synthesis. Benchchem.

- One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted p

- 2-Oxazolidinone. Wikipedia.

- An In-Depth Technical Guide to the Synthesis of 3-Amino-2-oxazolidinone

- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.

- ENVIRONMENTALLY BENIGN SYNTHESIS OF NEW 1,3-OXAZOLIDINES AND AZOMETHYNES ON THE BASE OF ARYLAMINOPROPANOLS.

- Table 1 : Synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones.

- Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions.

- MICROWAVE-ASSISTED SYNTHESIS OF NITROGEN HETEROCYCLES.

- Microwave Assisted Synthesis and Characterization of 2-Cyano-N-(4-Oxo- 2-Substituted Thiazolidin-3-yl) Acetamide derivatives.

- 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof.

- One-Pot Multicomponent Synthesis of Novel 2-Imino-1,3-Thiazolidin-4-One.

Sources

- 1. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]

- 2. patents.justia.com [patents.justia.com]

- 3. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajrconline.org [ajrconline.org]

- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 6. mdpi.com [mdpi.com]

- 7. ijrpas.com [ijrpas.com]

- 8. researchgate.net [researchgate.net]

- 9. ajchem-a.com [ajchem-a.com]

- 10. jchps.com [jchps.com]

- 11. BJOC - One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway [beilstein-journals.org]

- 12. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Microwave Synthesis [organic-chemistry.org]

- 15. Safety Considerations for Microwave Synthesis [cem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Challenges in the removal of 3,4-Dimethyl-1,3-oxazolidin-2-one auxiliary

Diagnostic & Scope Clarification

Status: Active Ticket Focus: Nomenclature & Structural Integrity

⚠️ Critical Nomenclature Check: "3,4-Dimethyl" Ambiguity

Before proceeding, we must clarify the specific chemical entity you are working with, as the nomenclature "3,4-dimethyl-1,3-oxazolidin-2-one" presents a technical contradiction in the context of chiral auxiliaries.[1]

-

Scenario A (Most Likely): You are referring to an N-acylated 4-methyl-1,3-oxazolidin-2-one .[1] In this case, the "3" refers to the position of the acyl group (the substrate), and the "4" refers to the methyl directing group. This guide focuses on this scenario—cleaving the N-acyl bond to release your product.

-

Scenario B (Literal): You possess This compound (N-methyl, C4-methyl).[1] This molecule has a capped nitrogen. It cannot function as an auxiliary because it cannot accept a substrate. If this is a byproduct (e.g., from pseudoephedrine condensation), it is a stable contaminant, not an auxiliary-substrate complex.[1]

-

Scenario C (SuperQuat): You are using the 5,5-dimethyl-4-isopropyl or 4-phenyl derivative (SuperQuat).[1] The cleavage protocols below apply but require adjustments for steric hindrance.

Troubleshooting Guide (Q&A)

Category A: Hydrolytic Cleavage (Yielding Carboxylic Acids)[1][2]

Q: I used LiOH/H₂O₂ to remove the auxiliary, but I recovered a significant amount of the ring-opened amino alcohol byproduct. Why? A: This is a classic regioselectivity failure.

-

The Cause: Hydroxide (

) is a harder nucleophile than hydroperoxide ( -

The Fix: You likely had insufficient H₂O₂ or allowed the temperature to rise.

-

Ensure you use LiOOH (Lithium Hydroperoxide), not just LiOH. This is generated in situ by mixing LiOH with excess H₂O₂.

-

Lower the temperature to 0 °C or -10 °C.

-

Protocol Adjustment: Switch to the "buffered" LiOOH method (see Protocol 1) to minimize free hydroxide concentration.

-

Q: My reaction is evolving gas violently. Is this normal? A: Stop immediately. This is a safety hazard.

-

The Cause: Decomposition of the peracid intermediate or disproportionation of H₂O₂ catalyzed by trace metals or high pH.

-

The Fix: This often happens when the peracid intermediate is not reduced quickly enough.

-

Ensure efficient stirring.[2]

-

Use a reductive quench (Na₂SO₃ or Na₂S₂O₃) immediately after the reaction is complete to destroy excess peroxide before workup.

-

Reference: See the ACS Safety commentary on oxygen evolution during Evans cleavage (Reference 1).

-

Category B: Epimerization & Stereochemical Integrity

Q: After cleavage, my product's enantiomeric excess (ee) dropped from >98% to 85%. Where did I lose the stereochemistry? A: Epimerization usually occurs after the cleavage bond breaks but before the quench, or due to the basicity of the cleavage reagent itself.

-

Mechanism: The

-proton of the resulting imide or acid is acidic. Strong bases (like LiOH) can deprotonate this position, leading to racemization through an enolate intermediate. -

The Fix:

Category C: Reductive Cleavage (Yielding Alcohols)[1][2]

Q: I am trying to reduce the auxiliary to the alcohol using LiBH₄, but the reaction is stalling. A: The borohydride complexation is likely failing due to steric bulk at the 4-position (the methyl/isopropyl group).

-

The Fix:

-

Add an additive: Add 1 equivalent of water or methanol to the LiBH₄/THF mixture. This generates a more reactive borohydride species and facilitates the catalytic cycle.

-

Switch Reagents: If LiBH₄ fails, use LiAlH₄ (LAH) at -78 °C. Note that LAH is less chemoselective and will reduce other esters/ketones on your substrate.[1]

-

Visual Logic & Mechanisms[1]

Diagram 1: The Regioselectivity of LiOOH vs. LiOH

Why LiOOH saves the auxiliary while LiOH destroys it.

Caption: LiOOH preferentially attacks the exocyclic carbonyl (the drug linker), preserving the expensive chiral auxiliary.[1] LiOH attacks the ring carbonyl, destroying it.

Diagram 2: Cleavage Method Decision Tree

Caption: Select the cleavage reagent based on the desired functional group of the final product.[1]

Standard Operating Protocols (SOPs)

Protocol 1: Hydrolytic Cleavage (LiOH/H₂O₂)

Target: Carboxylic Acid | Mechanism: Exocyclic Nucleophilic Acyl Substitution[1]

Reagents:

-

LiOH (Lithium Hydroxide, monohydrate)[1]

-

H₂O₂ (Hydrogen Peroxide, 30% aq)[1]

-

Solvent: THF/Water (3:1 or 4:1)[1]

Step-by-Step:

-

Dissolution: Dissolve the substrate (1.0 equiv) in THF (0.1 M concentration) and cool to 0 °C in an ice bath.

-

Peroxide Addition: Add H₂O₂ (30% w/w, 4.0 equiv) dropwise via syringe. Note: Ensure the system is vented.

-

Base Addition: Add LiOH (solid or 1.0 M aq solution, 2.0 equiv). The solution may become opaque.

-

Monitoring: Stir at 0 °C. Monitor by TLC or HPLC. Most reactions complete in 30–60 minutes.

-

Critical Check: If the reaction is slow, do not warm to RT immediately. Add more LiOH/H₂O₂ at 0 °C first. Warming promotes epimerization.

-

-

Quench (Safety Critical): Once complete, add saturated aqueous Na₂SO₃ (Sodium Sulfite) or Na₂S₂O₃ (Thiosulfate) dropwise at 0 °C. Stir for 15 mins to destroy excess peroxide. Test with starch-iodide paper (should remain white).[1]

-

Workup:

-

Evaporate bulk THF (rotovap, bath < 30 °C).

-

Extract the alkaline aqueous layer with CH₂Cl₂ (x3) to recover the chiral auxiliary (organic layer).[1]

-

Acidify the aqueous layer to pH 1–2 with 1N HCl.

-

Extract the acidic aqueous layer with EtOAc (x3) to isolate the carboxylic acid product .

-

Protocol 2: Reductive Cleavage (LiBH₄)

Target: Primary Alcohol | Mechanism: Nucleophilic Hydride Addition[1]

Reagents:

-

LiBH₄ (Lithium Borohydride, 2.0 M in THF)[1]

-

Water or Methanol (1.0 equiv, additive)[1]

-

Solvent: THF or Et₂O[1]

Step-by-Step:

-

Preparation: Dissolve substrate (1.0 equiv) in anhydrous THF (0.1 M). Cool to 0 °C.

-

Hydride Addition: Add LiBH₄ solution (1.5–2.0 equiv) dropwise.

-

Activation: Add water (1.0 equiv) or MeOH (1.0 equiv) very slowly. Gas evolution (H₂) will occur.[1]

-

Why? This forms a reactive borohydride species and aids in the dissociation of the boron-auxiliary complex.

-

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT if necessary.

-

Quench: Cool to 0 °C. Add excess Rochelle's salt (Sodium Potassium Tartrate) solution. Stir vigorously for 1–2 hours until two clear layers form (breaks the boron emulsion).

-

Extraction: Extract with EtOAc. The organic layer contains both the alcohol product and the cleaved auxiliary. Separation requires column chromatography.

Quantitative Data Summary

| Method | Reagent | Target Product | Risk Factor | Selectivity (Exo:Endo) |

| Hydrolysis | LiOH / H₂O₂ | Carboxylic Acid | O₂ Evolution, Epimerization | High (>100:[1]1) |

| Hydrolysis | LiOH (only) | Ring-Opened Waste | Destroys Auxiliary | Low (1:[1]10) |

| Reduction | LiBH₄ / H₂O | Alcohol | Emulsions | N/A |

| Transesterification | Ti(OEt)₄ | Ethyl Ester | Slow Reaction | High |

| Reduction | DIBAL-H | Aldehyde | Over-reduction to Alcohol | Medium |

References

-

Oxygen Evolution Safety

-

Mechanistic Insight (LiOOH vs LiOH)

-

Original Methodology

-

Alternative Transesterification

Sources

- 1. NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure 2-Oxazolidinone Derivatives - Google Patents [patents.google.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. connectsci.au [connectsci.au]

- 5. In Search of Radical Transformations from Metal Enolates. Direct Reactions of N‑Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed by Copper(II) Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. UQ eSpace [espace.library.uq.edu.au]

- 11. pubs.acs.org [pubs.acs.org]

Preventing epimerization during 3,4-Dimethyl-1,3-oxazolidin-2-one cleavage

Technical Support Center: Chiral Auxiliary Cleavage Topic: Preventing Epimerization during 3,4-Dimethyl-1,3-oxazolidin-2-one Cleavage Document ID: TSC-EVANS-004 Status: Active

Executive Summary

You are encountering a critical stability window. The cleavage of the Evans auxiliary (specifically

If you are using a "3,4-dimethyl" variant (likely a nomenclature shorthand for a 4-substituted-N-acyl system or a specific norephedrine derivative), the steric environment may differ, but the thermodynamic risks remain identical. This guide prioritizes Lithium Hydroperoxide (LiOOH) and Titanium-mediated transesterification as the primary controls against racemization.

Module 1: Diagnostic Workflow

Before selecting a reagent, determine your substrate's sensitivity profile.

Figure 1: Decision matrix for selecting the appropriate cleavage method based on product requirement and substrate stability.

Module 2: The Gold Standard – Hydrolytic Cleavage (LiOOH)

Why this works:

Standard hydroxide hydrolysis (LiOH alone) is risky because

Protocol A: LiOOH Hydrolysis

Target: Carboxylic Acid[2]

Reagents:

-

Substrate (

equiv) in THF/Water (3:1) -

(30% aq.,

-

(

- (1.5 M aq., excess) for quenching

Step-by-Step:

-

Dissolution: Dissolve the

-acyl oxazolidinone in THF and cool to -

Peroxide Addition: Add

slowly. Note: Adding peroxide before base ensures that when LiOH is added, it immediately forms LiOOH rather than existing as free high-pH hydroxide. -

Base Addition: Add LiOH (as a solution in water) dropwise via syringe pump or addition funnel. Monitor internal temp; do not exceed

C. -

Reaction: Stir at

C. Monitor by TLC. Most reactions complete in < 1 hour. -

Quench (Critical): Add aqueous

(sodium sulfite) and saturated-

Warning: This quench is exothermic (oxidation of sulfite to sulfate). Stir vigorously at

C for 30 mins to destroy residual peroxides. Check for peroxides using starch-iodide paper before concentrating.

-

-

Workup: Evaporate bulk THF. Extract the alkaline aqueous layer with DCM (removes the cleaved auxiliary). Acidify the aqueous layer (pH 2) with HCl, then extract with EtOAc to isolate the chiral acid.

Module 3: Transesterification (Titanium-Mediated)

Why this works:

If your substrate is extremely sensitive to base (e.g.,

Protocol B: Ti(OEt)4 Transesterification

Target: Ethyl Ester

Reagents:

-

Substrate (

equiv) -

(

-

Ethanol (anhydrous, solvent)

Step-by-Step:

-

Dissolve substrate in anhydrous ethanol.

-

Add

.[3] (Start with catalytic amount; increase to stoichiometric if sluggish). -

Reflux gently (or

C) for 4–12 hours. -

Workup: Cool to RT. Add water (causes Ti to precipitate as

). Filter through Celite. Concentrate filtrate. -

Purification: The auxiliary and the ester product are both organic; separation requires column chromatography.

Module 4: Comparative Data & Troubleshooting

Reagent Performance Matrix

| Feature | LiOH (Alone) | LiOOH (Peroxide) | Ti(OR)4 | LiBH4 |

| Primary Nucleophile | ||||

| Basicity ( | High (~15.7) | Moderate (~11.6) | Low (Neutral) | Moderate |

| Epimerization Risk | High | Low | Very Low | Low |

| Ring Opening Risk | High | Low | Low | Low |

| Product | Acid | Acid | Ester | Alcohol |

Frequently Asked Questions (FAQs)

Q1: You mentioned "this compound." Is this different from the standard Evans auxiliary? A: This is a critical nomenclature check.

-

Scenario A: You are using the standard 4-methyl-1,3-oxazolidin-2-one (derived from alanine) or 4-isopropyl (valine). The protocols above apply perfectly.

-

Scenario B: You literally have a 3,4-dimethyl system (i.e., the Nitrogen at position 3 is methylated). If the Nitrogen is methylated, it cannot be acylated to form the Evans imide. You might be misidentifying the reagent.

-

Scenario C: You are using the SuperQuat auxiliary (4-substituted-5,5-dimethyl). This is more sterically hindered. The LiOOH method is still effective, but you may need to increase the reaction time. Do not increase temperature; instead, increase the equivalents of LiOOH.

Q2: My yield is low, and I see a polar byproduct. A: You likely opened the oxazolidinone ring (endocyclic cleavage).

-

Cause: Insufficient

or high temperature. If -

Fix: Use fresh 30%

. Ensure the peroxide is added before the lithium hydroxide.

Q3: I still see partial epimerization with LiOOH. A: Your substrate might be exceptionally acidic.

-

Fix: Switch to the Titanium Transesterification (Protocol B) to get the ester, then hydrolyze the ester carefully if the acid is absolutely needed (though esters are usually safer for storage). Alternatively, use magnesium methoxide (

) in methanol as a milder alternative to LiOOH.

References

-

Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasting regioselective hydrolysis of chiral oxazolidinones. Tetrahedron Letters, 28(49), 6141-6144.

-

Krenske, E. H., et al. (2023).[4] The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry.[4]

-

Beutner, G., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7).[2] [2]

-

Krasik, P. (1998).[5] Synthesis of sterically hindered esters via titanium catalyzed transesterification.[5] Tetrahedron Letters, 39(24), 4223-4226.[5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Titanium (IV) ethoxide | Ti(OEt)4 | C8H20O4Ti - Ereztech [ereztech.com]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. liquid | Sigma-Aldrich [sigmaaldrich.com]

Technical Support Center: Lewis Acid Optimization for Oxazolidinone Scaffolds

This guide serves as a high-level technical support resource for researchers working with oxazolidinone scaffolds. It addresses two distinct chemical contexts:

-

The "Standard" Evans Auxiliary Context: Where the user likely refers to N-acyl-4-methyloxazolidin-2-ones used for asymmetric aldol/alkylation reactions.

-

The "Literal" Scaffold Context: Where the user is working with 3,4-dimethyl-1,3-oxazolidin-2-one (N-methylated) as a substrate or fragment, where Lewis Acid-mediated ring opening is the primary concern.

Current Status: Operational Subject: this compound & Derivatives Scope: Lewis Acid (LA) Selection, Stereocontrol, and Stability Troubleshooting

Diagnostic & Decision Matrix

Before proceeding, identify your specific chemical scenario to select the correct troubleshooting workflow.[1]

| Scenario | Substrate Structure | Primary Goal | Critical Mechanism |

| A. Asymmetric Synthesis | N-Acyl -4-methyloxazolidin-2-one | High Diastereoselectivity (dr) | Enolization & Facially Selective Addition |

| B. Scaffold Stability | N-Methyl -4-methyloxazolidin-2-one | Prevent Decomposition / Ring Opening | Nucleophilic attack at C2 or C5 |

Module A: Asymmetric Synthesis (Evans/Crimmins Aldol)

Applicable if you are using the oxazolidinone as a chiral auxiliary to induce stereochemistry.

Core Logic: The Chelation vs. Dipole Switch

The choice of Lewis Acid dictates the transition state geometry (Zimmerman-Traxler), which fundamentally controls the diastereomeric outcome.

Experimental Decision Tree

Figure 1: Lewis Acid selection logic for determining diastereoselectivity in oxazolidinone-mediated aldol reactions.

Troubleshooting FAQ: Reactivity & Selectivity

Q1: I am using

-

Diagnosis:

is a potent Lewis Acid but also a source of HCl if not strictly anhydrous.[1] It can cleave sensitive acetals or silyl protecting groups on your aldehyde.[1] -

Solution:

-

Switch to Boron: Use

(Dibutylboron triflate).[1] It forms a tight Z-enolate via a dipole-minimizing transition state but is significantly milder than Titanium.[1] -

Base Stoichiometry: Ensure DIPEA (Hunig's base) is added after

complexation to scavenge HCl, or use the "Soft Enolization" method (

-

Q2: How do I access the "Anti" diastereomer? My standard conditions always give "Syn".

-

Mechanism: Standard Evans conditions (

or -

Protocol Shift: To get Anti, you must disrupt this chelate.

-

Method A (Magnesium): Use

with Triethylamine.[1] Magnesium can support an anti-selective transition state (often rationalized via a boat model or monodentate coordination depending on the specific auxiliary).[1] -

Method B (Crimmins): Switch to a thiazolidinethione auxiliary with

.[1] The different coordination bite angle of Sulfur vs. Oxygen alters the facial bias.[1]

-

Q3: My reaction stalls with bulky aldehydes (e.g., pivalaldehyde).

-

Cause: Steric clash in the Zimmerman-Traxler transition state.[1]

-

Fix: Increase the Lewis Acid strength to tighten the coordination sphere, or switch to a Lanthanide Triflate (

or

Module B: Scaffold Stability (Ring Opening)

Applicable if you are working with the N-methylated core (this compound) and observing decomposition.

The Risk: Lewis Acid-Mediated Ring Cleavage

Unlike N-acyl oxazolidinones (where the exocyclic carbonyl is the most Lewis basic site), N-alkyl oxazolidinones are susceptible to endocyclic C-O bond cleavage in the presence of strong Lewis Acids.

Mechanism of Failure:

-

Coordination: Strong LA (

, -

Activation: This weakens the C5-O bond (the ether linkage).[1]

-

Nucleophilic Attack: If any nucleophile is present (trace water, alcohol, or even the chloride from

), it attacks C5.[1] -

Result: Ring opening to form a

-amino alcohol derivative.

Stability Data Comparison

| Lewis Acid | Coordination Strength | Ring Opening Risk | Recommended Use Case |

| Very High | High | Avoid with N-alkyl substrates unless -78°C. | |

| High | Moderate | Use with non-nucleophilic solvents (DCM).[1] | |

| High (Hard) | High | Known to promote ring opening/rearrangement.[1] | |

| Moderate | Low | Safe for most functionalizations.[1] | |

| Moderate | Very Low | Best for catalytic activation without cleavage.[1] |

Protocol: Preventing Ring Opening

If you must use a Lewis Acid on a substrate containing this moiety (e.g., for a Friedel-Crafts reaction elsewhere on the molecule):

-

Temperature Control: Maintain internal temperature below -40°C. Ring opening has a high activation energy compared to peripheral coordination.[1]

-

Scavengers: Add a proton scavenger (2,6-di-tert-butylpyridine) if using protic Lewis acids to prevent acid-catalyzed hydrolysis.[1]

-

Alternative LAs: Switch from oxophilic halides (

) to lanthanide triflates (

Standardized Experimental Protocol

General Procedure: Titanium-Mediated Aldol (Syn-Selective) Use this for robust diastereocontrol with N-acyl auxiliaries.

-

Preparation: Flame-dry a 2-neck round bottom flask under Argon.

-

Solvation: Dissolve N-propionyl-oxazolidinone (1.0 equiv) in anhydrous DCM (

). Cool to -78°C .[1] -

Complexation: Add

(1.05 equiv) dropwise.[1] Solution will turn yellow/orange (formation of Ti-complex).[1] Stir for 5 mins. -

Enolization: Add DIPEA (1.1 equiv) dropwise.[1] Stir at -78°C for 30-60 mins to ensure complete Z-enolate formation.

-

Addition: Add the aldehyde (1.1 equiv) neat or in minimal DCM. Stir at -78°C for 2-4 hours. Do not warm up yet.

-

Quench: Quench with saturated

solution at -78°C. Warming the reaction mixture before quenching can cause retro-aldol or equilibration to the anti-isomer.[1] -

Workup: Warm to RT, extract with DCM, wash with 1N HCl (to remove amine salts), then brine.

References

-

Evans, D. A., et al. (1981).[1] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[1]

-

Crimmins, M. T., et al. (2001).[1] "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones." The Journal of Organic Chemistry.

-

Ghorai, M. K., et al. (2007).[1] "Lewis acid mediated nucleophilic ring opening... of 2-aryl-N-tosylaziridines."[1] Tetrahedron Letters (Discusses mechanistic parallels in ring opening).

-

Kholkina, E., et al. (2021).[1] "Synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones." ResearchGate (Confirming N-methyl scaffold stability and synthesis).

Sources

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: Evaluating 3,4-Dimethyl-1,3-oxazolidin-2-one in the Context of Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals